Boc-L-beta-homoleucine
CAS No.: 132549-43-0
Cat. No.: VC21540217
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 132549-43-0 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245,32 g/mole |
IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChI Key | XRVAMBSTOWHUMM-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Fundamental Properties
Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino group. This compound functions as a modified version of the standard amino acid leucine, with the distinguishing feature being the beta carbon substituent that alters its chemical behavior and reactivity patterns.
The fundamental chemical properties of Boc-L-beta-homoleucine are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Boc-L-beta-homoleucine |
CAS Registry Number | 132549-43-0 |
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
Melting Point | 53-55°C |
Boiling Point | 374.3±25.0°C (Predicted) |
Density | 1.046±0.06 g/cm3 (Predicted) |
Solubility | Very slightly soluble (1.1 g/L at 25°C) |
pKa | 4.45±0.10 (Predicted) |
Storage Temperature | 2-8°C or Ambient |
Beilstein Reference | 4251252 |
MDL Number | MFCD02101665 |
The compound is structurally defined as (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-hexanoic acid, with the stereochemistry at the alpha carbon being in the L-configuration, mirroring the natural configuration found in most biological systems .
Structural Features
The Boc group (tert-butyloxycarbonyl) serves as a protective moiety for the amino functionality, preventing unwanted reactions during peptide synthesis. This protection is crucial when constructing peptide bonds in a controlled manner, as it ensures that only specific functional groups participate in the desired chemical reactions . The beta-homoleucine portion represents a modified leucine structure with an additional methylene group inserted between the alpha carbon and the carboxyl group, creating the "homo" variant of the amino acid.
Nomenclature and Alternative Designations
Due to its specialized chemical structure, Boc-L-beta-homoleucine has acquired numerous synonyms in scientific literature and commercial catalogs. These alternative designations often reflect different aspects of its chemical structure or properties.
Synonym | Chemical Perspective |
---|---|
Boc-β-HoLeu-OH | Common abbreviated form highlighting the beta-homo structure |
(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | IUPAC-style systematic name indicating stereochemistry |
Boc-L-b-homoleucine | Alternative notation for the beta position |
BOC-LEU-(C*CH2)OH | Notation indicating the modified carbon chain structure |
BOC-BETA-HOLEU-OH | Alternative capitalization format used in some databases |
(S)-3-(Boc-amino)-5-methylhexanoic acid | Alternative systematic naming convention |
N-(tert-Butoxycarbonyl)-L-beta-homoleucine | Full unabbreviated naming format |
This diversity of nomenclature reflects the compound's presence across various chemical disciplines and applications. The systematic name most accurately describes the chemical structure, while shortened forms like "Boc-β-HoLeu-OH" are commonly used in laboratory settings and commercial catalogs for convenience .
Applications in Peptide Chemistry
Boc-L-beta-homoleucine serves several critical functions in modern chemical synthesis, particularly in the field of peptide engineering. Its primary applications include:
Peptide Synthesis Applications
The compound functions primarily as a building block in peptide synthesis, where it enables the incorporation of the beta-methyl group into peptides and proteins. This structural modification can significantly alter the resulting peptide's properties by affecting:
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Protein folding dynamics
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Structural stability against enzymatic degradation
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Molecular interactions with biological targets
Specifically, Boc-L-beta-homoleucine is utilized in the synthesis of "carba peptides" and β-peptides, which represent important classes of peptidomimetics with enhanced stability compared to natural peptides . The incorporation of beta-amino acids into peptide structures can create foldamers with unique three-dimensional arrangements that cannot be achieved with standard alpha-amino acids alone.
Protection Chemistry
The Boc protecting group on Boc-L-beta-homoleucine serves a critical function in peptide synthesis strategies. This protection:
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Prevents the amino group from participating in unwanted reactions during peptide coupling steps
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Can be selectively removed under acidic conditions (typically using trifluoroacetic acid)
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Enables orthogonal protection strategies when combined with other protecting groups
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Allows for the controlled formation of specific peptide bonds in a predetermined sequence
The strategic use of Boc-L-beta-homoleucine in peptide synthesis has enabled researchers to develop increasingly complex peptide structures with precisely controlled three-dimensional arrangements.
Comparative Analysis with Related Compounds
Boc-L-beta-homoleucine shares structural similarities with several other amino acid derivatives, yet maintains unique features that distinguish it from these related compounds.
Compound | Structural Features | Distinguishing Characteristics |
---|---|---|
L-Leucine | Standard amino acid without Boc protection | Natural occurrence; widely used in protein synthesis |
L-Homoleucine | Unprotected form of homoleucine | Different steric properties affecting peptide conformation |
Boc-L-Alanine | Contains Boc protection but smaller side chain | Different hydrophobicity and reactivity profile |
Boc-L-Valine | Contains Boc protection with branched side chain | Different steric hindrance patterns |
Boc-D-beta-Homoleucine | D-enantiomer of beta-homoleucine | Potentially different biological activity than L-form |
Fmoc-L-β-homoleucine | Contains Fmoc instead of Boc protection | Different deprotection conditions (basic vs. acidic) |
Research Applications in Peptide Design
Recent research has demonstrated the utility of Boc-L-beta-homoleucine in advanced peptide design strategies. This compound has been incorporated into peptide sequences to study and enhance:
Antimicrobial Peptide Development
In recent studies, Boc-L-beta-homoleucine and related beta-amino acids have been incorporated into antimicrobial peptide (AMP) design. These studies have investigated how beta-amino acids affect:
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Selectivity index (SI) - the ratio of hemolytic activity to antimicrobial activity
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Structure-activity relationships in peptide design
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Peptide backbone conformations that optimize antimicrobial properties
Research has shown that peptides containing beta-amino acids can achieve higher selectivity indexes than conventional alpha-peptides, making them promising candidates for antimicrobial applications .
Conformational Control
The incorporation of Boc-L-beta-homoleucine into peptide structures allows researchers to control peptide folding with greater precision. Studies have demonstrated that:
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Beta-amino acids can induce specific secondary structures in peptides
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These modified peptides often show increased resistance to enzymatic degradation
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The resulting structures can maintain biological activity while exhibiting improved pharmacokinetic properties
This conformational control has significant implications for drug design, particularly for peptide-based therapeutics that would otherwise suffer from poor stability in biological environments .
Applications in Current Peptide Research
Contemporary research utilizing Boc-L-beta-homoleucine encompasses several advancing frontiers in peptide science:
Beta-Peptide Foldamers
Researchers have incorporated Boc-L-beta-homoleucine into beta-peptide foldamers - non-natural peptides that adopt stable, well-defined secondary structures. These structures have shown promise for:
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Mimicking protein-protein interactions
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Creating novel catalytic peptides
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Developing peptides with enhanced stability in biological environments
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Engineering molecular recognition elements with tailored binding properties
Antimicrobial Peptide Optimization
Research published by the Royal Society of Chemistry has explored the use of beta-amino acids, including derivatives like Boc-L-beta-homoleucine, in optimizing antimicrobial peptides. These studies have demonstrated that:
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Incorporation of beta-amino acids can tune the selectivity index (SI) of antimicrobial peptides
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Specific backbone patterns (templates) containing beta-amino acids show promise for developing peptides with high antimicrobial activity and low hemolytic potential
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Machine learning approaches combined with descriptor-based modeling can predict properties of beta-amino acid-containing peptides
These findings suggest that Boc-L-beta-homoleucine and related compounds will continue to play important roles in the development of next-generation peptide therapeutics.
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